Alvelestat (AZD9668): A Technical Guide to its Discovery and Development
Alvelestat (AZD9668): A Technical Guide to its Discovery and Development
Introduction
Alvelestat, also known as AZD9668, is an orally bioavailable, reversible, and highly selective inhibitor of human neutrophil elastase (HNE).[1][2][3] Developed to address the protease-antiprotease imbalance that drives tissue damage in a variety of inflammatory lung diseases, Alvelestat represents a targeted therapeutic approach.[4][5] HNE, a potent serine protease released by neutrophils during inflammation, is implicated in the pathophysiology of conditions such as Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[4][5] By inhibiting HNE, Alvelestat aims to prevent the degradation of lung matrix proteins, reduce inflammation, and mitigate mucus overproduction, thereby protecting the lungs from progressive damage.[3][5] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of Alvelestat.
Discovery and Rationale
The development of Alvelestat was driven by the well-established role of HNE in lung pathology. In healthy individuals, HNE activity is tightly regulated by endogenous inhibitors, most notably alpha-1 antitrypsin (AAT).[6][7] In AATD, a genetic disorder, the deficiency of AAT leads to unchecked HNE activity, resulting in the destruction of elastin and other connective tissues in the lungs, leading to emphysema.[6][8] In other inflammatory lung diseases, a massive influx of neutrophils leads to an overwhelming release of HNE that surpasses the capacity of local inhibitors.
Early attempts to inhibit HNE were met with challenges, including lack of specificity, irreversible binding leading to potential side effects, and poor pharmacokinetic properties.[9] For instance, Sivelestat, an earlier HNE inhibitor, has seen controversial clinical performance and risks of organ toxicity.[4] This created a clear need for a potent, selective, and reversible oral inhibitor. Alvelestat was designed to meet these criteria, offering a targeted approach to restore the protease-antiprotease balance.[9]
Mechanism of Action
Alvelestat functions as a competitive and reversible inhibitor of human neutrophil elastase.[9] It binds to the active site of the enzyme, preventing it from cleaving its substrates, such as elastin. A key feature of Alvelestat is its high selectivity for HNE over other related serine proteases, which is crucial for minimizing off-target effects.[1][9] The reversibility of its binding is another critical advantage over some earlier inhibitors, potentially contributing to a better safety profile.[9]
Preclinical Development
Alvelestat underwent extensive preclinical characterization to evaluate its potency, selectivity, and efficacy in various models of lung injury and inflammation.
Data Presentation: In Vitro & In Vivo Activity
Table 1: In Vitro Potency and Selectivity of Alvelestat
| Parameter | Value | Species | Assay Type | Reference |
|---|---|---|---|---|
| IC₅₀ | 12 nM | Human | Cell-free | [1] |
| pIC₅₀ | 7.9 nM | Human | Cell-free | [10] |
| Kᵢ | 9.4 nM | Human | Cell-free | [1][10] |
| Kₑ | 9.5 nM | Human | - | [10] |
| Selectivity | >600-fold | Human | Cell-free |[1] |
Table 2: Summary of In Vivo Efficacy in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
|---|---|---|---|
| Human NE-induced acute lung injury (mice, rats) | Oral | Prevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid. | [1][5] |
| Smoke-induced airway inflammation (mice) | 1-10 mg/kg, oral, twice daily | Significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β. | [1][5][10] |
| Chronic tobacco smoke exposure (guinea pigs) | Oral (prophylactic or therapeutic) | Prevented airspace enlargement and small airway wall remodeling. |[1][5] |
Experimental Protocols
Key Experiment 1: Cell-Free Neutrophil Elastase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Alvelestat against purified human neutrophil elastase.
-
Materials: Purified human neutrophil elastase (HNE), a synthetic fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), Alvelestat (serial dilutions), and a microplate reader.
-
Methodology:
-
A fixed concentration of HNE is pre-incubated with varying concentrations of Alvelestat in the assay buffer for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The plate is immediately placed in a fluorescence microplate reader, and the rate of substrate cleavage (increase in fluorescence) is monitored over time.
-
The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The percentage of inhibition for each Alvelestat concentration is calculated relative to a vehicle control (DMSO).
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Key Experiment 2: Smoke-Induced Airway Inflammation Model in Mice
-
Objective: To evaluate the in vivo efficacy of Alvelestat in reducing cigarette smoke-induced lung inflammation.
-
Materials: Female BALB/c mice, whole-body smoke exposure chambers, standard research cigarettes, Alvelestat, vehicle control, and equipment for bronchoalveolar lavage (BAL).
-
Methodology:
-
Mice are exposed to cigarette smoke (e.g., 4-6 cigarettes per day) in whole-body exposure chambers for a short duration (e.g., 4 consecutive days).
-
Alvelestat or a vehicle control is administered orally (p.o.) to the mice, typically twice daily, starting before the first smoke exposure and continuing throughout the study period.[10]
-
Approximately 24 hours after the final smoke exposure, mice are euthanized.
-
A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.
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The BAL fluid is centrifuged to pellet the cells. The total number of cells is counted, and differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations.
-
The supernatant of the BAL fluid is collected and analyzed for inflammatory mediators, such as Interleukin-1 beta (IL-1β), using an ELISA kit.
-
The effect of Alvelestat is determined by comparing the number of BAL neutrophils and IL-1β levels between the Alvelestat-treated group and the vehicle-treated, smoke-exposed group.
-
Clinical Development
Alvelestat has progressed through multiple clinical trials, primarily focusing on AATD-associated lung disease, but also exploring its utility in bronchiectasis, COPD, and bronchiolitis obliterans syndrome (BOS).[6][11]
Phase II Studies in Alpha-1 Antitrypsin Deficiency (AATD)
Two key Phase 2 studies, ASTRAEUS and ATALANTa, evaluated the safety and efficacy of Alvelestat in patients with severe AATD.[12] These trials were designed to measure the drug's effect on key biomarkers associated with the pathogenic pathway of AATD lung disease.[13]
Table 3: Key Results from Phase II AATD Trials (ASTRAEUS & ATALANTa)
| Parameter | 120 mg bid Dose | 240 mg bid Dose | Placebo | Key Findings | Reference |
|---|---|---|---|---|---|
| Blood NE Suppression | Significant suppression | >90% suppression | - | Both doses effectively suppressed the target enzyme, with a greater effect at the higher dose. | [12][14] |
| Aα-val³⁶⁰ (NE Activity Biomarker) | No significant effect | Significant reduction | - | Only the 240 mg dose showed a significant impact on this key biomarker of NE activity. | [12] |
| Desmosine (Elastin Breakdown) | No significant effect | Significant reduction | - | The 240 mg dose significantly reduced this marker of lung tissue degradation. | [12] |
| SGRQ Score (Quality of Life) | Effect seen in patients not on augmentation therapy (p=0.01 for Activity domain) | - | - | ATALANTa data showed an effect on quality of life in a subset of patients. | [6] |
| Safety Profile | Well-tolerated | Well-tolerated | - | The most common adverse event was headache, particularly at the 240 mg dose. No major safety signals were identified. |[6][12] |
These results supported the selection of the 240 mg twice-daily dose for future pivotal Phase 3 trials.[6][12]
Studies in Other Indications
-
Bronchiectasis: A Phase II study in patients with bronchiectasis showed that Alvelestat (60 mg twice daily) led to decreases in inflammatory markers like IL-6 and IL-8, though significant changes in sputum NE activity or lung function were not observed.[11]
-
COPD: In a study of patients with COPD, the addition of Alvelestat to ongoing budesonide/formoterol therapy did not result in significant changes in lung function or inflammation.[15]
Safety and Regulatory Status
Across clinical trials involving over 1,000 patients, Alvelestat has demonstrated a generally favorable safety and tolerability profile.[16] It has been granted Orphan Drug Designation and Fast Track Designation by the U.S. FDA for the treatment of AATD.[6][16] Based on guidance from the FDA and EMA, a single global Phase 3 study is being designed to support applications for full marketing approval in AATD.[16]
Conclusion
Alvelestat (AZD9668) is a novel, orally administered, selective, and reversible inhibitor of human neutrophil elastase that has emerged from a rational drug design process targeting the core pathology of several inflammatory lung diseases. Preclinical studies confirmed its high potency and efficacy in relevant animal models. Clinical development, particularly the Phase 2 trials in AATD, has successfully demonstrated proof of mechanism, showing that Alvelestat can effectively suppress HNE and significantly reduce key biomarkers of lung tissue degradation.[12][13] With a favorable safety profile and the potential to be the first-in-class oral therapy for AATD, Alvelestat is poised for pivotal Phase 3 testing and may offer a significant advancement in the management of neutrophil-driven respiratory diseases.
References
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- 14. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
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